

In-Depth Technical Guide: 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4-methylbenzenesulfonamide
Cat. No.:	B1289567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of **3-Bromo-4-methylbenzenesulfonamide**. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

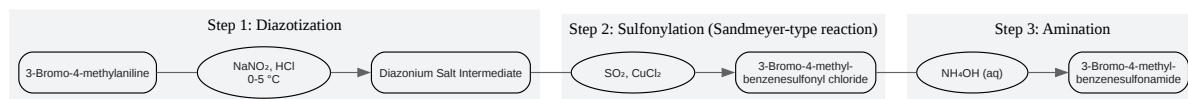
Chemical Structure and Properties

3-Bromo-4-methylbenzenesulfonamide is an aromatic organic compound containing a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide functional group.

Molecular Structure:

Caption: Chemical structure of **3-Bromo-4-methylbenzenesulfonamide**.

Physicochemical Properties:


A summary of the key physical and chemical properties of **3-Bromo-4-methylbenzenesulfonamide** is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data in public literature.

Property	Value	Source
CAS Number	210824-69-4	[1] [2] [3]
Molecular Formula	C ₇ H ₈ BrNO ₂ S	[1] [2] [4]
Molecular Weight	250.11 g/mol	[1] [4]
Appearance	White solid	[5]
Boiling Point (Predicted)	379.0 ± 52.0 °C at 760 mmHg	[5] [6]
Density (Predicted)	1.658 ± 0.06 g/cm ³	[5]
pKa (Predicted)	9.94 ± 0.60	[5]
Storage Temperature	2-8°C	[5]

Synthesis

The primary route for the synthesis of **3-Bromo-4-methylbenzenesulfonamide** involves the sulfonation of 3-bromo-4-methylaniline. While specific, detailed experimental protocols for this exact compound are not widely published, a general procedure can be inferred from standard organic chemistry methods for the synthesis of benzenesulfonamides from anilines.

General Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **3-Bromo-4-methylbenzenesulfonamide**.

Experimental Protocol (General Procedure):

A detailed, validated experimental protocol for the synthesis of **3-Bromo-4-methylbenzenesulfonamide** is not readily available in the searched literature. However, a general two-step process is commonly employed for the synthesis of aryl sulfonamides from the corresponding anilines.

- Formation of the Sulfonyl Chloride: 3-Bromo-4-methylaniline would first be converted to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) catalyst to yield 3-bromo-4-methylbenzenesulfonyl chloride.
- Ammonolysis of the Sulfonyl Chloride: The resulting 3-bromo-4-methylbenzenesulfonyl chloride is then treated with aqueous ammonia to displace the chloride and form the desired **3-Bromo-4-methylbenzenesulfonamide**.

Purification would typically be achieved through recrystallization from a suitable solvent system.

Spectral Data

Detailed spectral data (NMR, IR, MS) for **3-Bromo-4-methylbenzenesulfonamide** are not available in the public domain search results. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Features:

- Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton between the bromo and sulfonamide groups would likely be the most downfield. The other two protons on the ring would show coupling to each other.
- Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).
- Sulfonamide Protons: A broad singlet corresponding to the NH₂ group, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

- Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 120-150 ppm). The carbons attached to the bromine, methyl, and sulfonamide groups would have characteristic

chemical shifts.

- Methyl Carbon: A single signal in the aliphatic region (typically δ 15-25 ppm).

Expected IR Spectral Features:

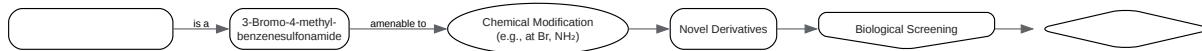
- N-H Stretching: Two bands in the region of 3200-3400 cm^{-1} corresponding to the symmetric and asymmetric stretching of the sulfonamide NH_2 group.
- S=O Stretching: Two strong absorption bands around 1350-1300 cm^{-1} (asymmetric) and 1160-1120 cm^{-1} (symmetric) for the sulfonyl group.
- C-H Stretching: Aromatic C-H stretching just above 3000 cm^{-1} and aliphatic C-H stretching just below 3000 cm^{-1} .
- C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm^{-1} region.

Expected Mass Spectrometry Features:

- The mass spectrum would be expected to show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of SO_2NH_2 and other characteristic fragments.

Biological Activity and Potential Applications

While there is no specific biological activity reported for **3-Bromo-4-methylbenzenesulfonamide** in the searched literature, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.^[6] Derivatives of benzenesulfonamide have been shown to exhibit a wide range of biological activities.^[1]


Potential Areas of Investigation:

- Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.^{[6][7]} Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.^{[6][8]} The substitution pattern on the benzene ring can significantly influence the inhibitory potency and selectivity.

- **Antimicrobial Activity:** Many sulfonamide-based drugs are known for their antibacterial properties.^[1] Novel benzenesulfonamide derivatives are continuously being explored as potential antimicrobial agents.^[9]
- **Anti-inflammatory and Anticancer Activity:** Research has also indicated that some benzenesulfonamide derivatives possess anti-inflammatory and anticancer properties.^{[1][9]}

The presence of the bromo and methyl groups on the benzene ring of **3-Bromo-4-methylbenzenesulfonamide** provides handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex and biologically active molecules.

Logical Relationship for Drug Discovery Potential:

[Click to download full resolution via product page](#)

Caption: Potential workflow for utilizing **3-Bromo-4-methylbenzenesulfonamide** in drug discovery.

Conclusion

3-Bromo-4-methylbenzenesulfonamide is a chemical compound with a well-defined structure but limited publicly available experimental data. Its core benzenesulfonamide structure suggests potential for biological activity, particularly as an enzyme inhibitor. The presence of reactive sites makes it a candidate for further synthetic modifications in the development of new therapeutic agents. Further research is required to fully characterize its physical and chemical properties, develop optimized synthetic protocols, and explore its biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 [sigmaaldrich.com]
- 4. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemigran.com [chemigran.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289567#3-bromo-4-methylbenzenesulfonamide-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com